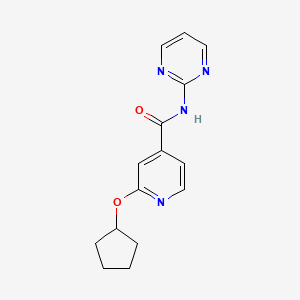

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide

Descripción

Propiedades

IUPAC Name |

2-cyclopentyloxy-N-pyrimidin-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(19-15-17-7-3-8-18-15)11-6-9-16-13(10-11)21-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCMJAVQRVGDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction, where a cyclopentanol derivative reacts with a suitable leaving group.

Formation of the Isonicotinamide Moiety: The isonicotinamide moiety can be synthesized through the reaction of isonicotinic acid with an amine derivative.

Industrial Production Methods

Industrial production of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related compounds from patents and catalogs (–4), emphasizing substituent variations and their inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Substituent Impact on Lipophilicity: The cyclopentyloxy group in the target compound likely confers higher logP values compared to analogs with tetrahydrofuran-3-yloxy () or methoxy groups (), favoring passive diffusion across biological membranes .

Binding Affinity and Selectivity: Pyrimidin-2-yl-linked compounds (e.g., –2) are associated with ATP-competitive kinase inhibition due to pyrimidine’s ability to mimic purine interactions. The thiophene-2-carboxamide analog () may exhibit stronger π-π stacking with hydrophobic kinase pockets than the target compound’s cyclopentyloxy group .

Research Findings and Implications

- Patent Compounds (–2) : Analogs with tetrahydrofuran-3-yloxy and heterocyclic carboxamides (furan, thiophene) demonstrate moderate kinase inhibition in preliminary assays (IC50 ~100–500 nM). The target compound’s cyclopentyloxy group may improve potency but requires empirical validation .

- Catalogs () : N-Methoxy-N-methyl-2-pivalamidoisonicotinamide shows prolonged half-life in metabolic studies (>6 hours in murine models), suggesting the target compound’s cyclopentyloxy group could similarly enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.